molecular formula C24H25NO5 B11698828 dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate CAS No. 314053-04-8

dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

Cat. No.: B11698828
CAS No.: 314053-04-8
M. Wt: 407.5 g/mol
InChI Key: WDSAHMAJBMQCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate is a pyridine-based derivative characterized by a central 4H-pyridine ring substituted with methoxy, methyl, and aromatic groups. The molecule features:

  • 1-position: A 4-methoxyphenyl group, introducing electron-donating methoxy functionality.
  • 2,6-positions: Methyl groups, contributing steric bulk and stabilizing the pyridine core.
  • 4-position: A phenyl group, enhancing aromatic conjugation.
  • 3,5-positions: Methyl ester moieties, influencing solubility and reactivity.

Properties

CAS No.

314053-04-8

Molecular Formula

C24H25NO5

Molecular Weight

407.5 g/mol

IUPAC Name

dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C24H25NO5/c1-15-20(23(26)29-4)22(17-9-7-6-8-10-17)21(24(27)30-5)16(2)25(15)18-11-13-19(28-3)14-12-18/h6-14,22H,1-5H3

InChI Key

WDSAHMAJBMQCJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1C2=CC=C(C=C2)OC)C)C(=O)OC)C3=CC=CC=C3)C(=O)OC

solubility

1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with pyridine derivatives under acidic or basic conditions, followed by esterification reactions to introduce the dimethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or electrophilic aromatic substitution using nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Dihydropyridine derivatives are known for their biological activities, particularly as calcium channel blockers and antihypertensive agents. The structure of dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate suggests potential for similar pharmacological effects.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and are vital in preventing various diseases including cancer and cardiovascular disorders .

Antimicrobial Activity

Studies have demonstrated that related dihydropyridine compounds possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Agricultural Applications

The compound's structure allows for exploration in agricultural chemistry as well. Its potential as a pesticide or herbicide can be attributed to its biological activity against certain pests and pathogens.

Pesticidal Activity

Research into similar compounds has shown effectiveness in pest control. The ability to disrupt biological processes in pests could lead to the development of new agricultural chemicals that are less harmful to the environment compared to traditional pesticides .

Material Science

This compound can also be utilized in material science due to its unique chemical properties.

Polymer Chemistry

The compound's ability to form stable bonds can be explored for creating new polymers with enhanced properties such as increased strength or resistance to degradation. This application is particularly relevant in developing materials for packaging or construction that require durability and longevity .

Case Studies and Research Findings

Application AreaDescriptionReferences
Medicinal ChemistryAntioxidant and antimicrobial activities; potential as calcium channel blockers
Agricultural ChemistryPotential use as pesticides or herbicides with lower environmental impact
Material ScienceDevelopment of new polymers with enhanced durability

Mechanism of Action

The mechanism by which dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to desired therapeutic outcomes. Detailed studies on its binding affinity and interaction with targets are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Comparison

Compound Name R1 (Position 1) R2 (2,6) R3 (Position 4) Ester Groups Key Structural Features
Target Compound 4-Methoxyphenyl Methyl Phenyl Methyl Methoxy donor, methyl esters
Diethyl 4-(4-(((3-Aryl-1-phenyl-1H-pyrazol-4-yl)methyleneamino)carbamoyl)methoxy)phenyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate Variable aryl groups Methyl Substituted phenyl Ethyl Pyrazole-carbamoyl linker, ethyl esters
Diethyl 2,6-Dimethyl-4-[5-(4-Methylphenyl)-1H-Pyrazol-4-yl]-1,4-Dihydropyridine-3,5-Dicarboxylate Pyrazol-4-yl (4-methylphenyl) Methyl Ethyl Pyrazole substituent, ethyl esters

Key Observations :

  • Ester Groups : The target compound’s methyl esters may confer higher polarity and faster hydrolysis rates compared to ethyl esters in analogues .
  • Steric and Electronic Effects : Methyl groups at positions 2 and 6 are conserved across analogues, suggesting their role in stabilizing the pyridine core.

Physicochemical Properties

  • Solubility : Methyl esters in the target compound may enhance aqueous solubility relative to ethyl esters in analogues .
  • Stability : Ethyl esters in analogues could prolong metabolic half-life due to slower esterase-mediated hydrolysis.
  • Conformational Analysis: Pyridine rings in all compounds are expected to remain planar, though substituents (e.g., pyrazole in ) may induce minor distortions. Crystallographic validation using SHELX and ORTEP-3 ensures precise structural determination.

Q & A

What are the recommended synthetic pathways for dimethyl 1-(4-methoxyphenyl)-2,6-dimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate, and what catalysts or intermediates are critical for high yields?

The compound can be synthesized via a modified Hantzsch dihydropyridine synthesis. Key steps include:

  • Multicomponent reaction : Condensation of an aldehyde (e.g., 4-methoxybenzaldehyde), a β-ketoester (e.g., methyl acetoacetate), and an ammonium source (e.g., ammonium acetate) in ethanol under reflux .
  • Catalytic optimization : Use of acetic acid as a catalyst enhances cyclization efficiency, while microwave-assisted synthesis reduces reaction time (e.g., 15 minutes at 100°C) .
  • Intermediate isolation : The 1,4-dihydropyridine intermediate is stabilized by electron-donating groups (e.g., 4-methoxyphenyl), requiring careful oxidation control to avoid over-oxidation to the pyridine derivative .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or XRD) for this compound?

  • X-ray crystallography : Single-crystal XRD (e.g., R factor = 0.041, T = 100 K) confirms the planar 1,4-dihydropyridine ring and substituent orientations. Discrepancies in bond angles may arise from crystal packing effects .
  • DFT calculations : Compare experimental NMR chemical shifts (e.g., 1H^1H and 13C^{13}C) with density functional theory (DFT)-optimized structures (B3LYP/6-31G* basis set) to validate assignments. Deviations >0.5 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR : For ambiguous splitting patterns, variable-temperature NMR can identify hindered rotation of substituents (e.g., methoxyphenyl group) .

What computational methods are suitable for analyzing the electronic properties and reactivity of this compound?

  • Frontier molecular orbitals (FMOs) : DFT calculations reveal the HOMO-LUMO gap (e.g., ~4.2 eV), indicating moderate electrophilicity. The HOMO is localized on the dihydropyridine ring, while the LUMO resides on the electron-deficient carbonyl groups .
  • Reactivity indices : Fukui functions identify nucleophilic sites (e.g., C4 of the dihydropyridine ring) prone to oxidation or electrophilic substitution .
  • IRI (Interaction Region Indicator) analysis : Visualizes non-covalent interactions (e.g., C–H···O) stabilizing the crystal lattice, which correlate with experimental XRD data .

How can researchers optimize reaction conditions to minimize byproducts during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions. Ethanol or methanol balances reactivity and selectivity .
  • Temperature control : Low temperatures (0–5°C) during aldehyde-ketoester condensation reduce enolization side products. Gradual warming ensures complete cyclization .
  • Additives : Molecular sieves (3Å) absorb water, shifting equilibrium toward product formation. Catalytic iodine (5 mol%) accelerates ring closure .

What strategies are effective for studying the compound’s biological activity in vitro?

  • Structure-activity relationship (SAR) : Modify substituents at positions 1, 2, and 4 (e.g., replacing 4-methoxyphenyl with chlorophenyl) to assess effects on bioactivity. Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like calcium channels .
  • Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP450 enzymes) to evaluate oxidation susceptibility of the dihydropyridine ring .
  • Cytotoxicity profiling : Compare IC50 values across cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Correlate results with electronic properties (e.g., HOMO-LUMO gap) .

How can contradictory data in published studies on similar dihydropyridines be critically analyzed?

  • Crystallographic vs. spectroscopic data : Cross-validate bond lengths and angles from XRD with DFT-optimized geometries. For example, C–N bond lengths in the dihydropyridine ring should be ~1.35–1.38 Å; deviations >0.02 Å may indicate measurement errors .
  • Reaction yield variability : Differences in catalysts (e.g., acetic acid vs. piperidine) or solvent purity (e.g., anhydrous vs. 95% ethanol) can account for yield discrepancies (e.g., 60% vs. 85%) .
  • Biological activity conflicts : Compare assay conditions (e.g., serum concentration in cell culture) and control compounds to isolate structure-specific effects .

What advanced characterization techniques are essential for confirming the compound’s stability under physiological conditions?

  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (Td >200°C suggests thermal stability). Correlate with DSC data to identify polymorphic transitions .
  • Photostability testing : Expose to UV light (λ = 254 nm) and monitor degradation via HPLC. Electron-donating groups (e.g., methoxy) enhance resistance to photolysis .
  • Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). The ester groups are prone to hydrolysis, requiring prodrug strategies for oral delivery .

How can machine learning (ML) models improve the design of derivatives with enhanced properties?

  • Dataset curation : Compile structural (e.g., substituent Hammett constants) and biological data (e.g., IC50) from analogous dihydropyridines .
  • Feature selection : Use SHAP (SHapley Additive exPlanations) analysis to prioritize descriptors like logP, polar surface area, and H-bond acceptor count .
  • Model training : Apply gradient-boosted decision trees (e.g., XGBoost) to predict bioactivity. Validate with leave-one-out cross-validation (LOOCV) to ensure generalizability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.